
2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid, also known as MCC-AMCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MCC-AMCA is a nonsteroidal anti-inflammatory drug (NSAID) that has shown promising results in treating inflammation and pain.
Aplicaciones Científicas De Investigación
2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid has shown promising results in treating inflammation and pain. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid has also been studied for its potential applications in treating cancer, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
In agriculture, 2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. In material science, 2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid has been studied for its potential use in the synthesis of polymers, as it can be used as a monomer in the formation of polyamides.
Mecanismo De Acción
2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid works by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their production is increased in response to injury or infection. By inhibiting the activity of COX-2, 2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid has been shown to have anti-inflammatory and analgesic effects in animal models. In one study, 2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid was shown to reduce inflammation and pain in rats with induced arthritis. 2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid has also been shown to have anti-cancer effects in animal models, as it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid in lab experiments is its specificity for COX-2. Unlike other NSAIDs, which can inhibit both COX-1 and COX-2, 2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid specifically targets COX-2, which reduces the risk of side effects such as gastrointestinal bleeding. However, one limitation of using 2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid in lab experiments is its low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on 2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid. One area of research is the development of more efficient synthesis methods for 2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid, which would increase the yield of the compound and make it more accessible for use in experiments. Another area of research is the development of new applications for 2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid, such as its use in the treatment of other diseases or its use as a material in the synthesis of new polymers. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid and its effects on the body, which could lead to the development of more effective treatments for inflammation, pain, and cancer.
Métodos De Síntesis
2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-methylcyclohexylmagnesium bromide with methyl phenylacetate, followed by the reaction of the resulting product with phosgene and ammonia to yield 2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid. The yield of the final product is typically around 50%.
Propiedades
IUPAC Name |
2-(1-methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(10-6-3-7-11-17)14(15(19)20)18-16(21)22-12-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQCFEPCRQBLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylcyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

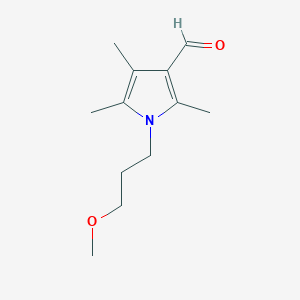
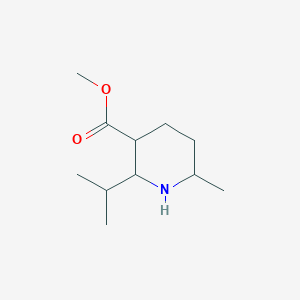
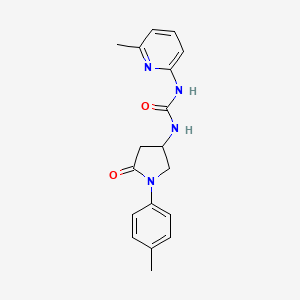
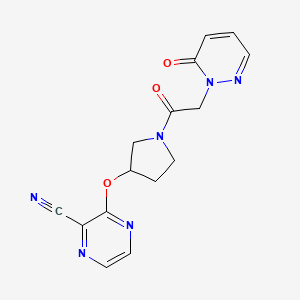

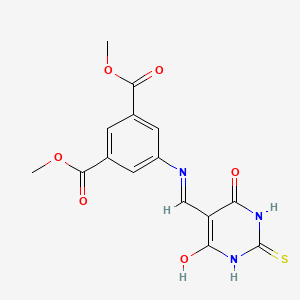
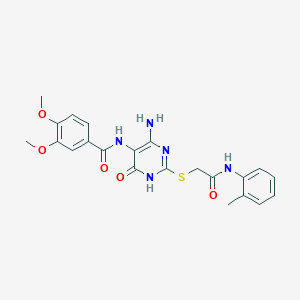
![2-Chloro-1-[4-[2-(3-chlorophenyl)acetyl]-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B2769987.png)
![1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2769988.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2769989.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2769990.png)
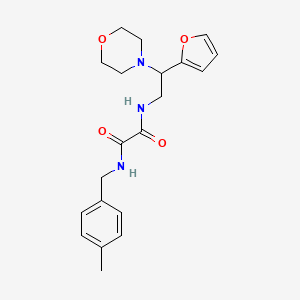
![7-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2769993.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2769995.png)